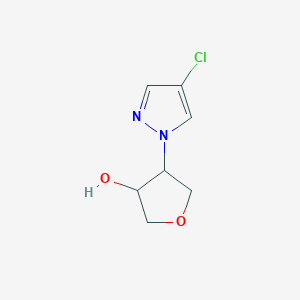

![molecular formula C23H18N2OS B2805814 (3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 189132-50-1](/img/structure/B2805814.png)

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Spectroscopic Properties and Theoretical Study

A study by Al-Ansari (2016) explored the electronic absorption, excitation, and fluorescence properties of related thieno[2,3-b]pyridine derivatives, focusing on their behavior in different solvents. Quantum chemistry calculations supported the experimental findings, revealing insights into the stabilization mechanisms and electronic structure of these compounds Al-Ansari, I. A. Z. (2016). Journal of Fluorescence, 26, 821-834.

Synthesis and Characterization

Mabkhot et al. (2015) reported the synthesis and characterization of novel thieno-fused bicyclic compounds, including derivatives of thieno[2,3-b]pyridin-4(7H)-one, through reactions with new enaminone containing thieno[2,3-b]pyridine scaffold. This work contributes to the development of synthetic methodologies for compounds with potential biological activities Mabkhot, Y., et al. (2015). Journal of Chemistry, 2015, 1-8.

Antimicrobial and Antioxidant Activity

Research by Rusnac et al. (2020) on the condensation reactions involving pyridine derivatives identified unexpected products with moderate antifungal activity, showcasing the potential of these compounds in antimicrobial applications. The study also provides insights into the synthetic pathways and structural analysis of these compounds Rusnac, R., et al. (2020). Chemistry Journal of Moldova, 15, 88-98.

Molecular Docking and Anticancer Activity

A study by Shahana and Yardily (2020) focused on the synthesis, characterization, and theoretical analysis of novel thiazole and thiophene derivatives. The research included molecular docking studies to explore the potential antibacterial activity of the synthesized compounds, indicating a methodological approach to identifying compounds with biological relevance Shahana, M., & Yardily, A. (2020). Журнал структурной химии.

Anticonvulsant Agents

Malik and Khan (2014) synthesized a series of triazine and isoxazole pyrrolidinyl methanone derivatives, evaluated for anticonvulsant activities. One compound demonstrated high potency and a protective index superior to the standard drug phenytoin, showcasing the potential of these derivatives in developing new anticonvulsant medications Malik, S., & Khan, S. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry, 29, 505-516.

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound.

Future Directions

This involves discussing potential applications and areas of future research for the compound.

Please consult with a professional chemist or a relevant expert for a detailed analysis of this specific compound. They may have access to more specialized databases and resources to provide a comprehensive analysis.

properties

IUPAC Name |

(3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS/c24-20-19-17(14-7-3-1-4-8-14)13-18(15-11-12-15)25-23(19)27-22(20)21(26)16-9-5-2-6-10-16/h1-10,13,15H,11-12,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHZEZQKEWTUKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)C5=CC=CC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

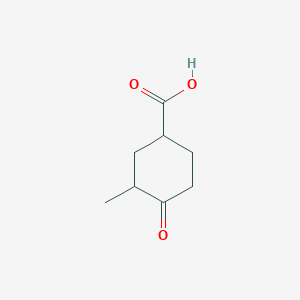

![methyl 2-ethyl-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2805732.png)

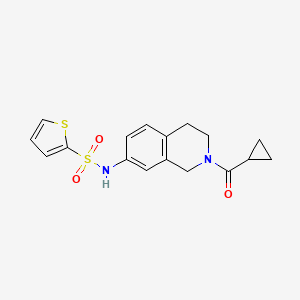

![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)

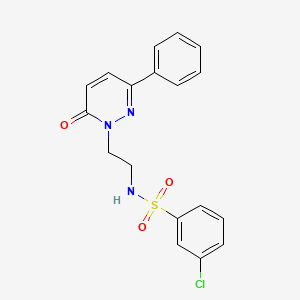

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2805734.png)

![tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B2805737.png)

![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)

![N-(3-methoxybenzyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2805742.png)

![3-(2-bromophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}propanamide](/img/structure/B2805746.png)

![(E)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2805747.png)

![2-(4-prop-2-enoylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805751.png)

![6-Cyclopropyl-4-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2805753.png)